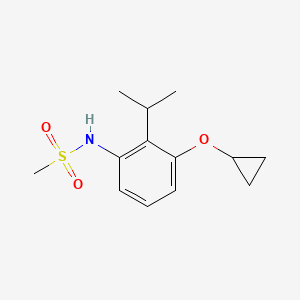![molecular formula C10H11NO5 B14848572 [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound with a pyridine ring substituted with methoxy and methoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.
Biology: In biological research, it can be used as a ligand in the study of enzyme interactions and receptor binding.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Pyridylacetic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.
2-Methoxypyridine: Contains a methoxy group but lacks the acetic acid moiety.
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness: The presence of both methoxy and methoxycarbonyl groups in [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid provides unique chemical properties, such as increased solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-(6-methoxy-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-6(10(14)16-2)3-7(11-8)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
UUDZQAAINJQTNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)
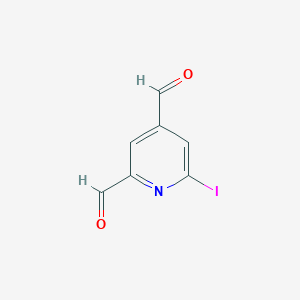
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
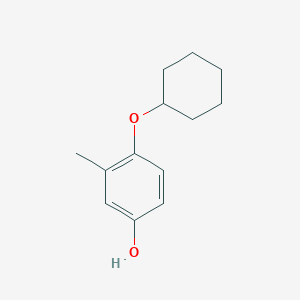
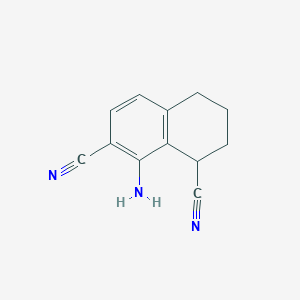

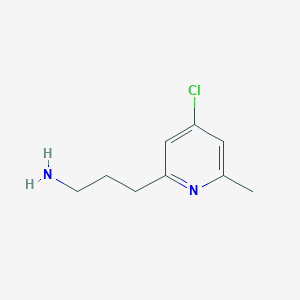
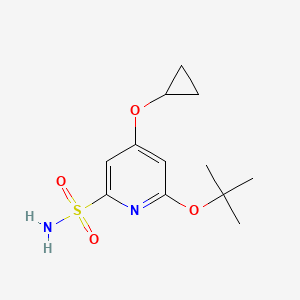
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
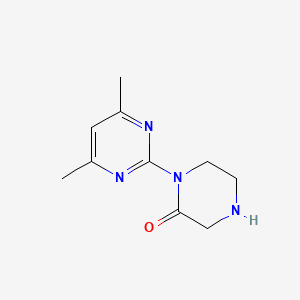
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
